molecular formula C19H27N3O3 B605392 Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate CAS No. 1890250-13-1

Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate

Cat. No.: B605392
CAS No.: 1890250-13-1
M. Wt: 345.44
InChI Key: InChI=1S/C19H27N3O3/c1-5-6-9-12-22-15-11-8-7-10-14(15)17(21-22)18(23)20-16(13(2)3)19(24)25-4/h7-8,10-11,13,16H,5-6,9,12H2,1-4H3,(H,20,23)/t16-/m0/s1
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Description

Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate is a synthetic cannabinoid, a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is known for its potent agonistic activity at cannabinoid receptors, making it a subject of interest in both scientific research and forensic toxicology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality and minimizes human error .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl chain, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through agonistic activity at cannabinoid receptors (CB1 and CB2). Upon binding to these receptors, it activates intracellular signaling pathways, leading to various physiological responses. The activation of CB1 receptors in the central nervous system is associated with psychoactive effects, while CB2 receptor activation is linked to anti-inflammatory and immunomodulatory effects .

Comparison with Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • 5F-EDMB-PICA
  • EDMB-PINACA

Comparison: Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate is unique due to its specific ester linkage with L-valine, which may influence its pharmacokinetic properties and receptor binding affinity. Compared to other synthetic cannabinoids, it may exhibit different metabolic pathways and potency, making it a valuable compound for studying structure-activity relationships .

Properties

IUPAC Name

methyl (2S)-3-methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-5-6-9-12-22-15-11-8-7-10-14(15)17(21-22)18(23)20-16(13(2)3)19(24)25-4/h7-8,10-11,13,16H,5-6,9,12H2,1-4H3,(H,20,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTMFFHXDMTTOB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345224
Record name N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890250-13-1
Record name AMB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890250131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ETP8M4H3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What are the primary metabolic pathways of AMB in humans?

A1: Research using human hepatocytes and liver microsomes revealed that AMB is rapidly metabolized, primarily through ester hydrolysis. [] This initial step is followed by oxidation and/or glucuronidation reactions. [] In total, 19 metabolites of AMB were identified in this study. []

Q2: What analytical techniques were employed to study the metabolism of AMB?

A2: The study utilized a high-resolution mass spectrometry approach. Specifically, a TripleTOF 5600(+) high-resolution mass spectrometer was used to identify the metabolites generated from AMB incubation in human hepatocytes. []

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